

## **Z-D-Asp-OH structure and molecular weight**

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An In-Depth Technical Guide to Z-D-Asp-OH

This guide provides a comprehensive overview of N-carbobenzyloxy-D-aspartic acid (**Z-D-Asp-OH**), a key reagent in biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, applications in peptide synthesis, and its underlying biological significance.

## **Core Properties of Z-D-Asp-OH**

**Z-D-Asp-OH** is a derivative of the non-proteinogenic amino acid D-aspartic acid. The attachment of a benzyloxycarbonyl ("Z") group to the amino group serves as a crucial protecting strategy in synthetic organic chemistry, particularly in peptide synthesis. This protection prevents the amine from participating in unwanted side reactions during the formation of peptide bonds.

### **Physicochemical Data**

The fundamental properties of **Z-D-Asp-OH** are summarized below, providing essential data for its application in experimental settings.



Property	Value	References
Molecular Weight	267.23 g/mol	[1][2][3][4]
Molecular Formula	C12H13NO6	[1]
CAS Number	78663-07-7	
Appearance	White to off-white solid/powder	-
Melting Point	110 - 116 °C	-
Optical Rotation	$[\alpha]^{20}/D = -9^{\circ}$ to -11° (c=2 in acetic acid)	<del>-</del>
SMILES String	OC(=O)CINVALID-LINK C(O)=O	<del>-</del>
InChI Key	XYXYXSKSTZAEJW- SECBINFHSA-N	-

#### **Chemical Structure**

The structure of **Z-D-Asp-OH** features a central D-aspartic acid moiety with its amino group protected by the benzyloxycarbonyl group.

**Caption:** 2D representation of the **Z-D-Asp-OH** molecular structure.

## **Experimental Protocols and Applications**

**Z-D-Asp-OH** is a critical building block in the synthesis of peptides and proteins, particularly in pharmaceutical research and development. Its primary application is in solution-phase and solid-phase peptide synthesis (SPPS).

## Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of protecting groups like the Z-group is fundamental to this process.

#### Foundational & Exploratory



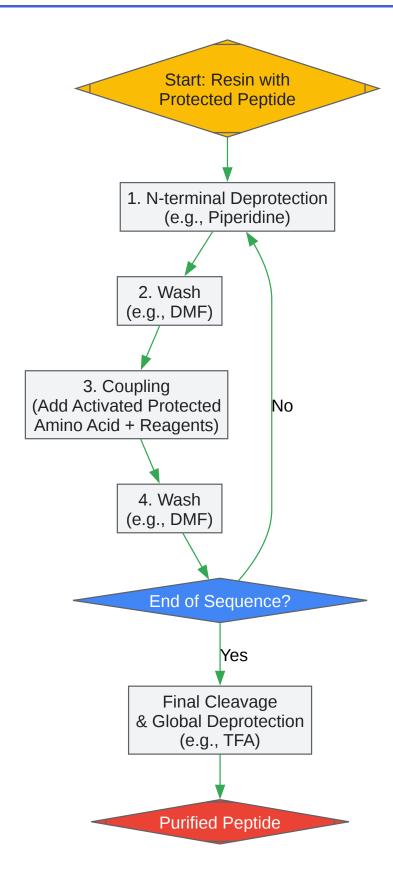


Experimental Workflow: General SPPS Cycle The incorporation of an amino acid like **Z-D-Asp-OH** into a peptide sequence via Fmoc-SPPS (the most common method) involves a cyclical process. While Z-protection is more traditional, the principles overlap with modern Fmoc/tBu strategies. The key challenge with aspartic acid residues is the risk of aspartimide formation, a side reaction that can lead to impurities and racemization. Using appropriate side-chain protection on the aspartic acid is crucial to minimize this issue.

A representative workflow for adding an amino acid during SPPS is as follows:

- Resin Preparation: The process starts with a solid support resin, pre-loaded with the first amino acid of the target sequence.
- Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed, typically using a base like 20% piperidine in DMF. This exposes a free amine for the next coupling step.
- Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection agent and any by-products.
- Coupling: The next amino acid in the sequence (e.g., a protected D-Asp derivative) is activated using a coupling reagent (like HCTU) and added to the resin. The activated carboxylic acid of the new amino acid reacts with the free amine on the peptide chain, forming a new peptide bond.
- Washing: The resin is washed again to remove excess reagents and unreacted amino acids.
- Repeat: This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.
- Cleavage and Global Deprotection: Once the full peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., TFA).





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**Caption:** Generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).



## **Biological Significance and Signaling Pathways**

While **Z-D-Asp-OH** is a synthetic molecule, its core component, D-aspartate (D-Asp), is an endogenous amino acid with significant biological roles, particularly in neuroendocrine systems. Research has demonstrated that D-Asp is involved in regulating hormone synthesis and spermatogenesis.

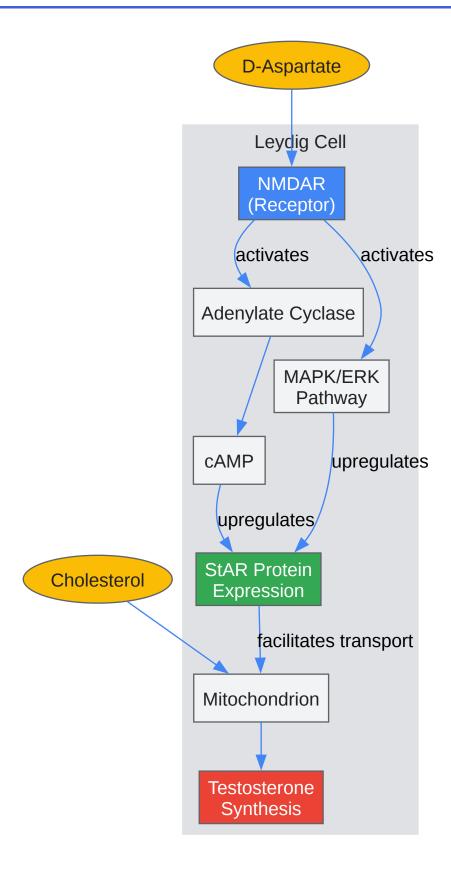
### **D-Aspartate Signaling in Leydig Cells**

In testicular Leydig cells, D-aspartate has been shown to stimulate the production of testosterone. This action is mediated through a complex signaling cascade initiated by the interaction of D-Asp with N-methyl-D-aspartate receptors (NMDAR).

The proposed signaling pathway is as follows:

- NMDAR Activation: D-Aspartate binds to and activates NMDAR on the surface of Leydig cells.
- Downstream Cascades: This activation triggers intracellular signaling pathways, including the adenylate cyclase/cAMP and the MAPK/ERK pathways.
- StAR Expression: These pathways converge to increase the expression of the Steroidogenic Acute Regulatory (StAR) protein.
- Testosterone Synthesis: The StAR protein facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis, ultimately leading to increased testosterone synthesis.





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**Caption:** D-Aspartate signaling pathway in testicular Leydig cells.



This biological activity makes D-aspartate and its derivatives compounds of interest for research into male infertility, hormone regulation, and neurological functions. The use of **Z-D-Asp-OH** in synthesizing peptide-based therapies allows for the creation of potent and specific molecules that can target these pathways.

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